Sulfatides

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

They are primarily found in the myelin sheath of the nervous system, produced by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system . Sulfatides play crucial roles in various biological processes, including protein trafficking, cell aggregation and adhesion, neural plasticity, memory, and glial-axon interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfatides are synthesized starting in the endoplasmic reticulum and ending in the Golgi apparatus. The synthesis begins with a reaction between UDP-galactose and ceramide, catalyzed by galactosyltransferase, resulting in the formation of galactocerebroside. This intermediate is then sulfated by cerebroside sulfotransferase to produce sulfatide .

Industrial Production Methods

Industrial production of this compound involves the extraction from biological materials, followed by enrichment and purification. Techniques such as matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to analyze and quantify this compound . The partition method for enrichment without chromatographic procedures and the preparation of lysothis compound are commonly employed .

Analyse Des Réactions Chimiques

Types of Reactions

Sulfatides undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of desulfated glycolipids.

Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Desulfated glycolipids.

Substitution: Alkylated or acylated glycolipids.

Applications De Recherche Scientifique

Sulfatides have a wide range of scientific research applications:

Chemistry: Used as model compounds to study the behavior of glycolipids in various chemical reactions.

Biology: Play a role in cell signaling, protein trafficking, and cell adhesion.

Medicine: Implicated in various diseases, including neuropathologies like metachromatic leukodystrophy, Alzheimer’s disease, and Parkinson’s disease.

Industry: Utilized in the development of biomarkers for cardiovascular and cancer diseases.

Mécanisme D'action

Sulfatides exert their effects through interactions with various proteins and cellular components. They are involved in protein trafficking, cell adhesion, and modulation of ion channels. This compound bind to specific proteins through hydrophobic and hydrophilic interactions, influencing cellular processes such as neural plasticity and immune responses . Changes in sulfatide levels can impact cardiovascular and cancer disease development .

Comparaison Avec Des Composés Similaires

Sulfatides are unique among glycolipids due to the presence of a sulfate group. Similar compounds include:

Galactocerebrosides: Lack the sulfate group and are primarily involved in myelin formation.

Sulfated lactosylceramides: Contain a sulfate group but differ in their sugar moieties.

Sulfated gangliotriaosylceramides: Similar to this compound but have different glycosylation patterns.

This compound are distinct in their multifunctional roles in various biological processes and their association with multiple diseases, making them unique among glycolipids .

Propriétés

Numéro CAS |

85496-63-5 |

|---|---|

Formule moléculaire |

C42H80NNaO11S |

Poids moléculaire |

830 (stearoyl) Na+ Salt |

Apparence |

Unit:50 mgSolvent:nonePurity:98+%Physical solid |

Synonymes |

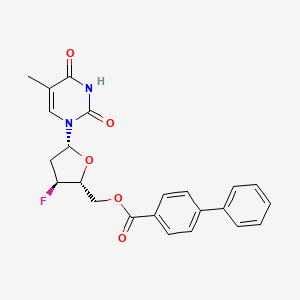

Ceramide-galactoside-3-sulfate; Cerebroside sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)